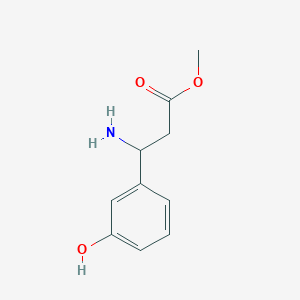

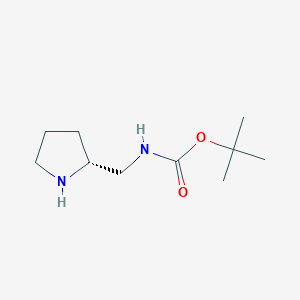

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

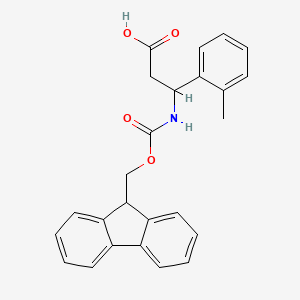

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-Methylpyrazole (1MP), is an organic compound that has been widely studied due to its diverse range of applications in the fields of chemistry, biology, and medicine. It is a white, crystalline solid that is insoluble in water and has a melting point of 101 °C. 1MP is a versatile molecule that can be used as a synthetic intermediate in organic synthesis, as a catalyst in chemical reactions, and as a drug in the treatment of certain medical conditions.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

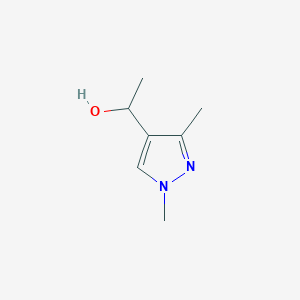

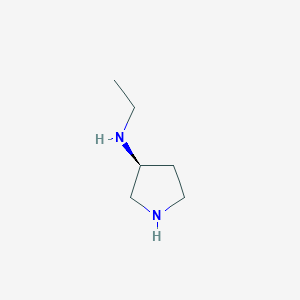

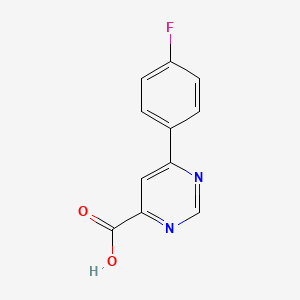

Research on bipyrazolic-type organic compounds, including derivatives similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated their potential as corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated the inhibition efficiencies and reactive sites of these compounds, with parameters like EHOMO, ELUMO, gap energy, and electronegativity being crucial for their performance. This suggests that derivatives of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol could be effective in corrosion protection applications (Wang et al., 2006).

Metal Complexation and Catalysis

Studies on new hybrid pyrazole ligands, structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, have led to the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes show promise in fields such as diffusion NMR studies and theoretical calculations, indicating potential applications in catalysis and material science (Guerrero et al., 2008).

Catalytic Oxidative Activities

A new tripodal ligand similar in structure to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol was synthesized and examined alongside other pyrazolyl ligands for their catalytic oxidative activities. The generation of dioxygen complexes of copper(II) and their efficiency in catalyzing oxidation reactions highlight the potential of these compounds in oxidative catalysis and environmental applications (Kodadi et al., 2008).

Enzyme Inhibitory Activities

Compounds structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol have been synthesized and tested for their inhibitory activities against various enzymes. Selective inhibitors for enzymes like urease and butyrylcholinesterase were identified, indicating potential therapeutic applications in treating diseases associated with enzyme dysregulation (Harit et al., 2012).

Polydentate Ligand Synthesis

The interaction of pyrazole and certain compounds in a superbasic medium has been explored for the synthesis of polydentate ligands incorporating pyrazolyl- and bromo-substituted ethenes. This methodological approach opens avenues for developing novel chelating agents for metal complexation, with applications in coordination chemistry and material science (Potapov et al., 2011).

Propiedades

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBVHIIZKNTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)